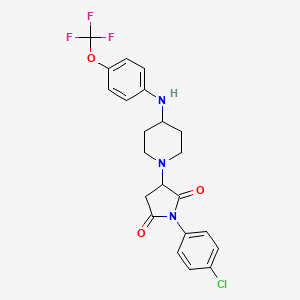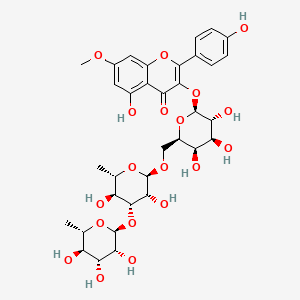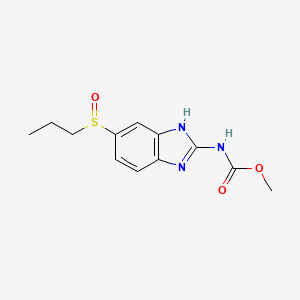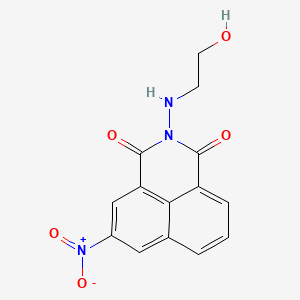
Arfendazam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arfendazam is a compound belonging to the benzodiazepine class of drugs. It is a 1,5-benzodiazepine, with nitrogen atoms located at positions 1 and 5 of the diazepine ring. This compound is closely related to other 1,5-benzodiazepines such as clobazam. This compound exhibits sedative and anxiolytic effects, although it is a partial agonist at gamma-aminobutyric acid A receptors, resulting in relatively mild sedative effects and muscle relaxant effects only at very high doses .
Preparation Methods
The synthesis of 1,5-benzodiazepine derivatives, including Arfendazam, can be achieved through various methods. One notable method involves the condensation of o-phenylenediamine with a variety of ketones using nano-γ-Fe2O3–SO3H as a catalyst under microwave irradiation and solvent-free conditions. This method is advantageous due to its alignment with green chemistry principles, offering a facile and rapid reaction, no solvent use, easy separation of products, and good to excellent yields . Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Arfendazam undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Arfendazam has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the properties and reactions of benzodiazepines. In biology and medicine, this compound is studied for its sedative and anxiolytic effects, as well as its potential use in treating anxiety disorders and insomnia. In industry, it is used in the development of new pharmaceuticals and as a standard for quality control .
Mechanism of Action
Arfendazam exerts its effects by acting as a partial agonist at gamma-aminobutyric acid A receptors. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative and anxiolytic effects. The compound produces an active metabolite, lofendazam, which is thought to contribute to its overall effects .
Comparison with Similar Compounds
Arfendazam is most closely related to other 1,5-benzodiazepines such as clobazam. Compared to clobazam, this compound has a milder sedative effect due to its partial agonist activity at gamma-aminobutyric acid A receptors. Other similar compounds include diazepam, lorazepam, and alprazolam, which are all benzodiazepines but differ in their chemical structure and pharmacological effects .
Properties
CAS No. |
37669-57-1 |
|---|---|
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-24-18(23)20-11-10-17(22)21(14-6-4-3-5-7-14)16-12-13(19)8-9-15(16)20/h3-9,12H,2,10-11H2,1H3 |
InChI Key |
NXJWVCHVPUCWJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
37669-57-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arfendazam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)
![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)











